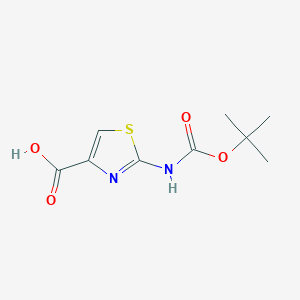

2-Boc-aminothiazole-4-carboxylic acid

Description

Significance of 2-Aminothiazole (B372263) Scaffolds in Advanced Chemical Synthesis

The 2-aminothiazole (2-AT) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to a range of biological targets. researchgate.netresearchgate.net This versatility has led to its incorporation into numerous compounds with a wide spectrum of pharmacological activities. scholarsresearchlibrary.com The significance of this scaffold is underscored by its presence in several commercially available drugs, such as the nonsteroidal anti-inflammatory drug Meloxicam and the kinase inhibitor Dasatinib (B193332). researchgate.net

Research has extensively documented that derivatives of the 2-aminothiazole nucleus exhibit potent biological effects, including:

Anticancer nih.gov

Antimicrobial nih.gov

Anti-inflammatory mdpi.com

Antiviral nih.gov

Antioxidant scholarsresearchlibrary.com

Antidiabetic nih.gov

This broad range of activities makes the 2-aminothiazole scaffold a focal point for drug discovery and development, driving continuous innovation in synthetic methodologies to create novel derivatives. researchgate.netnih.gov The amino group at the 2-position serves as a critical functional handle, allowing for the construction of diverse molecular libraries through various chemical transformations. researchgate.net

The Role of Carboxylic Acid Functionality in Thiazole-Based Compounds

The carboxylic acid group is a crucial functional moiety that imparts specific and advantageous properties to thiazole-based compounds. Its presence can significantly influence a molecule's physicochemical and biological characteristics. In pharmaceuticals, a carboxylic acid function is found in approximately 25% of all commercialized drugs. wiley-vch.de

Key roles of the carboxylic acid group in thiazole (B1198619) derivatives include:

Enhanced Solubility: The introduction of a carboxylic acid can improve the water solubility of a compound, which is a critical factor for bioavailability. wiley-vch.de

Target Binding: As a hydrogen-bond donor and acceptor, the carboxylic acid group can form key interactions with biological targets like enzymes and receptors. wiley-vch.de For instance, the presence of a carboxylic acid moiety on the thiazole scaffold has been identified as an essential requirement for the inhibitory activity of certain compounds against enzymes like carbonic anhydrase. nih.gov

Synthetic Handle: The carboxylic acid is a versatile functional group for synthetic elaboration. It is commonly used to form amide bonds through coupling reactions, linking the thiazole core to other molecular fragments to build more complex and potent molecules. mdpi.comnih.gov This strategy is frequently employed in the synthesis of targeted therapies.

Overview of 2-Boc-aminothiazole-4-carboxylic Acid as a Key Synthetic Intermediate

This compound is a specialized chemical building block designed for use in multi-step organic synthesis. Its structure combines the valuable 2-aminothiazole core with a carboxylic acid at the 4-position, but with a critical modification: the amino group is protected by a tert-butoxycarbonyl (Boc) group.

The Boc group is a widely used protecting group in organic chemistry. Its function is to temporarily block the reactivity of the amino group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. nih.gov In the case of this compound, this protection allows chemists to selectively perform reactions at the carboxylic acid site, such as amide coupling, without interference from the nucleophilic amino group. semanticscholar.org Once the desired modification at the 4-position is complete, the Boc group can be cleanly removed under acidic conditions to restore the free amine functionality. nih.gov

This strategic protection makes this compound a highly valuable intermediate for the controlled and efficient synthesis of complex 2-aminothiazole derivatives, particularly in the construction of pharmaceutical candidates. oakwoodchemical.com3wpharm.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid nih.gov |

| Molecular Formula | C₉H₁₂N₂O₄S oakwoodchemical.comnih.gov |

| Molecular Weight | 244.27 g/mol 3wpharm.comnih.gov |

| CAS Number | 83673-98-7 oakwoodchemical.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSRJPUYPNQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363593 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83673-98-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Boc Aminothiazole 4 Carboxylic Acid and Its Precursors

Strategies for Thiazole (B1198619) Ring Formation

The construction of the 2-aminothiazole (B372263) core is a foundational step in the synthesis of the target compound. Various methods have been developed, ranging from classic cyclization reactions to more streamlined one-pot procedures.

Cyclization Reactions Utilizing Appropriate Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely utilized method for constructing the thiazole ring. chemicalbook.comijper.orgsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.orgsynarchive.comwikipedia.org In the context of 2-aminothiazole-4-carboxylic acid precursors, this involves the reaction between an α-halocarbonyl compound and thiourea (B124793) or its derivatives. clockss.org The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. For example, the reaction of thioacetamide (B46855) with chloroacetone (B47974) yields 2,4-dimethylthiazole. wikipedia.org

The mechanism of the Hantzsch synthesis is noteworthy. Both the sulfur and nitrogen atoms of the thioamide act as nucleophiles. chemtube3d.com The 'hard' carbonyl carbon of the α-haloketone reacts with the 'hard' nitrogen nucleophile, while the 'soft' alkyl halide carbon reacts with the 'soft' sulfur nucleophile. chemtube3d.com This leads to the formation of an intermediate that subsequently cyclizes and dehydrates to form the aromatic thiazole ring.

Synthesis from Ethyl Bromopyruvate and Thiourea

A specific and highly relevant application of the Hantzsch synthesis for the precursor of the title compound is the reaction between ethyl bromopyruvate and thiourea. This reaction directly yields ethyl 2-aminothiazole-4-carboxylate, a key intermediate.

A general procedure involves reacting a mixture of thiourea and ethyl 3-bromopyruvate (B3434600) in ethanol (B145695) at an elevated temperature, typically around 70°C, for approximately one hour. chemicalbook.com Upon completion, the reaction mixture is cooled and poured into ice water, causing the product to precipitate. The resulting solid, ethyl 2-aminothiazole-4-carboxylate, can then be collected by filtration. chemicalbook.com In some procedures, the reaction mixture is refluxed in absolute ethanol for an extended period, such as 24 hours. dovepress.com After cooling, the solution is concentrated and then made alkaline to precipitate the product. dovepress.com This method has been shown to produce the desired ester in good yields.

| Reactants | Solvent | Temperature | Time | Product |

| Thiourea, Ethyl bromopyruvate | Ethanol | 70°C | 1 hour | Ethyl 2-aminothiazole-4-carboxylate |

| Thiourea, Ethyl bromopyruvate | Absolute Ethanol | Reflux | 24 hours | Ethyl 2-aminothiazole-4-carboxylate |

One-Pot Methods for 2-Aminothiazole Core Generation

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the generation of the 2-aminothiazole core. clockss.orgtandfonline.com These methods avoid the isolation of intermediate compounds, thereby saving time and resources. tandfonline.com

One such approach involves the in situ α-bromination of a ketone followed by condensation with thiourea. tandfonline.com For instance, aralkyl ketones can be reacted with N-bromosuccinimide (NBS) to form the α-bromo ketone intermediate, which then reacts with thiourea in the same pot to yield the corresponding 2-aminothiazole derivative. tandfonline.com Lactic acid has been effectively used as both a green catalyst and solvent for this transformation, allowing for rapid synthesis in good to excellent yields. tandfonline.com Another one-pot method utilizes copper(II) bromide as an efficient reagent for the α-bromination of aromatic methyl ketones, which is then followed by cyclization with thiourea. clockss.org

These one-pot procedures represent a significant advancement in the synthesis of 2-aminothiazole derivatives, offering a more sustainable and practical alternative to traditional multi-step methods. tandfonline.comtandfonline.com

Introduction and Manipulation of the N-Boc Protecting Group

Once the 2-aminothiazole-4-carboxylate core is synthesized, the next crucial steps involve the protection of the amino group and the hydrolysis of the ester to yield the final carboxylic acid.

Amine Protection with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The protection of the 2-amino group is essential to prevent unwanted side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under moderately acidic conditions. wikipedia.org The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.org

The reaction of an amine with Boc₂O typically proceeds in the presence of a base. wikipedia.org For the protection of ethyl 2-aminothiazole-4-carboxylate, the reaction can be carried out under aqueous conditions with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com The use of Boc₂O is advantageous as it is relatively inexpensive, has low toxicity, and the byproducts are easily removed. chemicalbook.com

| Substrate | Reagent | Conditions | Product |

| Amine | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, DMAP) | N-Boc protected amine |

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

The final step in the synthesis of 2-Boc-aminothiazole-4-carboxylic acid is the hydrolysis of the ester group of the protected intermediate, ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate. This transformation is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganicchemistrytutor.com

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com This is followed by the elimination of the ethoxide leaving group, yielding the carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com The reaction is essentially irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.com To obtain the final carboxylic acid, an acidic workup is required to neutralize the carboxylate salt. masterorganicchemistry.com

This hydrolysis step is a critical transformation that converts the ester precursor into the desired carboxylic acid, completing the synthesis of this compound. semanticscholar.org

General Procedures for Boc Protection and Hydrolysis

The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly for amines, due to its stability in various conditions and its facile removal under acidic conditions. organic-chemistry.orgsci-hub.se

Boc Protection: The introduction of a Boc group onto the 2-amino position of a thiazole derivative is typically achieved using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is generally performed in the presence of a base. The choice of solvent and base can be adapted to the specific substrate. For many amines, the reaction proceeds smoothly at room temperature. fishersci.co.uk Common conditions involve reacting the amine with Boc₂O in a solvent mixture like dioxane and water, with a base such as sodium hydroxide or sodium bicarbonate to facilitate the reaction. Anhydrous conditions, using solvents like methanol (B129727) or DMF with a base like triethylamine, can also be employed, particularly for water-sensitive substrates. google.com

Hydrolysis (Deprotection): The removal of the Boc group is most commonly accomplished via hydrolysis under acidic conditions. sci-hub.sefishersci.co.uk A solution of the Boc-protected compound in a solvent like dichloromethane (B109758) (CH₂Cl₂) can be treated with a strong acid such as trifluoroacetic acid (TFA). nih.gov The reaction is often rapid and occurs at room temperature. fishersci.co.uk Following the cleavage, a standard workup, such as washing with a basic solution like saturated sodium bicarbonate, is used to neutralize the acid and isolate the deprotected amine. nih.gov While acidic cleavage is standard, methods for Boc deprotection under basic conditions have been developed for substrates with acid-sensitive functional groups, though this is less common. sci-hub.se

Table 1: General Reagents for Boc Protection and Hydrolysis

| Process | Common Reagents | Typical Solvents |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃) | Dichloromethane (CH₂Cl₂), Dioxane/Water, Methanol (MeOH) |

| Hydrolysis (Deprotection) | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc) |

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques for the efficient and diverse synthesis of thiazole derivatives. These methods include solid-phase synthesis, highly selective reactions to create precursors, and powerful catalytic coupling reactions.

Polymer-Supported Synthesis Techniques for Thiazole Derivatization

Solid-phase synthesis (SPS) provides a powerful platform for preparing libraries of compounds by immobilizing a starting material on a polymer support, performing chemical transformations, and then cleaving the final product from the support. nih.gov This technique simplifies purification, as excess reagents and byproducts can be washed away from the polymer-bound intermediate.

In the context of thiazole synthesis, a suitable starting material can be anchored to a polymer resin. A series of reactions is then carried out to build the thiazole ring or to derivatize an existing thiazole scaffold. For instance, a resin-bound thioamide could be reacted with an α-haloketone in a classic Hantzsch thiazole synthesis. Subsequent modifications could be made to the thiazole ring before the final compound is cleaved from the resin. This approach is highly amenable to automation and the creation of diverse molecular libraries for applications such as drug discovery. nih.gov

Chemoselective α-Bromination of Acrylamide Derivatives

The construction of the 2-aminothiazole core often relies on the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea. semanticscholar.orgnih.gov A key challenge is the efficient and selective synthesis of the required α-halocarbonyl precursor.

One advanced approach involves the chemoselective α-bromination of β-ethoxyacrylamide derivatives. semanticscholar.org This method avoids competitive bromination on other reactive sites, such as the amide nitrogen or an associated phenyl ring. In a reported synthesis, (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide was used as a precursor. This compound undergoes a highly selective bromination at the α-position. The resulting α-bromo intermediate is not isolated but is treated in a one-pot reaction with thiourea, which leads to the formation of the desired 2-aminothiazole-5-carboxamide in excellent yield. semanticscholar.org This strategy is advantageous for large-scale synthesis as it eliminates the need for protection/deprotection steps and avoids the use of hazardous reagents like n-butyllithium. semanticscholar.org

Table 2: Example of α-Bromination/Cyclization Sequence

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Synthesis of Acrylamide Precursor | β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide |

| 2 | Chemoselective α-Bromination | N-Bromosuccinimide (NBS) | α-bromo intermediate (in situ) |

| 3 | Thiazole Ring Formation | Thiourea | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |

Palladium-Catalyzed Coupling Reactions in Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.net These methods are extensively used for the functionalization of heterocyclic rings, including thiazoles.

Direct C-H arylation is a powerful strategy that allows for the coupling of thiazoles with aryl halides without the need for pre-functionalization (e.g., halogenation or boronation) of the thiazole ring. researchgate.net This approach reduces synthetic steps and waste. For example, the direct arylation of thiazole derivatives can be achieved using palladium catalysts in eco-friendly solvents like carbonates, yielding 2-, 4-, or 5-arylated thiazoles. researchgate.net

Furthermore, traditional cross-coupling reactions like the Suzuki reaction are used to couple thiazole-boronic esters with aryl halides. digitellinc.comdigitellinc.com The synthesis of the necessary, and sometimes unstable, thiazole-4-boronic esters can be accomplished through palladium-catalyzed methods, making these valuable intermediates more accessible for drug discovery processes. digitellinc.comdigitellinc.com Palladium catalysis can also facilitate oxidative C-H/C-H cross-coupling between thiazoles and other heteroarenes, such as thiophenes, providing a concise route to complex bi-heteroaryl structures. rsc.org

Table 3: Overview of Palladium-Catalyzed Reactions for Thiazole Functionalization

| Reaction Type | Description | Example Coupling Partners |

|---|---|---|

| Direct C-H Arylation | Forms a C-C bond between a thiazole C-H and an aryl halide. researchgate.net | Thiazole, Aryl Bromide |

| Suzuki Cross-Coupling | Forms a C-C bond between a thiazole-boronic ester and an aryl halide. digitellinc.com | Thiazole-4-boronic ester, Aryl Halide |

| Oxidative C-H/C-H Coupling | Forms a C-C bond between a C-H bond on a thiazole and a C-H bond on another heterocycle. rsc.org | Benzothiazole, Thiophene |

| C-H/C-S Activation | Couples a thiazole C-H bond with an aryl thioether. researchgate.net | Thiazole, Aryl Methyl Thioether |

Chemical Reactivity and Derivatization Strategies of 2 Boc Aminothiazole 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid at the C4 position of the thiazole (B1198619) ring is a primary site for derivatization. Its reactivity is central to constructing larger molecules, particularly through the formation of ester and amide linkages.

The carboxylic acid moiety of 2-Boc-aminothiazole-4-carboxylic acid can be readily converted to its corresponding esters. Esterification is a common strategy employed to modify the physicochemical properties of a molecule, such as lipophilicity, which can be crucial for enhancing cell permeability in biological assays. plos.org For example, methyl and ethyl esters of related aminothiazole scaffolds are frequently synthesized as intermediates. plos.orgsemanticscholar.org

The synthesis of these esters can be achieved through standard esterification protocols. While direct Fischer esterification with an alcohol under acidic conditions is possible, the acid-lability of the N-Boc protecting group necessitates careful selection of reaction conditions. Milder methods are often preferred. For instance, coupling the carboxylic acid with an alcohol can be facilitated by activating agents that are compatible with the Boc group.

The resulting esters, such as methyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate, serve as valuable intermediates. plos.org The ester group can be hydrolyzed back to the carboxylic acid using basic conditions, such as sodium hydroxide (B78521) solution, a transformation that leaves the Boc group intact. plos.org This orthogonality allows for manipulation of other parts of the molecule before regenerating the carboxylic acid for subsequent reactions.

Table 1: Examples of Esterification and Hydrolysis Reactions This table is illustrative, based on reactions of similar aminothiazole carboxylate scaffolds.

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-5-derivatized-thiazole-4-carboxylate ester | 0.1 M Sodium Hydroxide | 2-Amino-5-derivatized-thiazole-4-carboxylic acid | Ester Hydrolysis | plos.org |

| Ethyl 2-aminothiazole-5-carboxylate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate | N-Boc Protection | semanticscholar.org |

| General Carboxylic Acids | Alcohols, (Boc)₂O, DMAP (cat.) | Corresponding Esters | Esterification | researchgate.net |

Amide bond formation is one of the most significant reactions involving the carboxylic acid group of this scaffold, widely used in the synthesis of biologically active compounds. luxembourg-bio.com This transformation involves the condensation of the carboxylic acid with a primary or secondary amine. nih.gov Due to the relatively low reactivity of the carboxylic acid, direct condensation requires high temperatures, which may not be suitable for complex molecules. luxembourg-bio.com Therefore, the reaction is almost always mediated by activating the carboxylic acid. luxembourg-bio.com

The synthesis of 2-N-Boc-aminothiazole-4-carboxamides is a key step in the development of various therapeutic agents. semanticscholar.org The reaction can be performed with a wide array of amines, including simple anilines and more complex amino compounds, to generate a library of derivatives for structure-activity relationship (SAR) studies. semanticscholar.orgnih.gov However, challenges can arise with sterically hindered or electron-deficient amines, where standard coupling conditions may prove inefficient. semanticscholar.orgrsc.org In such cases, alternative protocols, such as using TiCl₄ as a condensation agent or converting the acid to an acyl fluoride (B91410) in situ, have been developed. nih.govrsc.org

To facilitate amide bond formation under mild conditions, a variety of coupling reagents are employed. luxembourg-bio.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are among the most common. nih.govpeptide.com The reaction mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. luxembourg-bio.com

To improve reaction efficiency and minimize side reactions, particularly racemization in chiral substrates, additives are often included. peptide.combachem.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an HOBt-active ester. peptide.comnih.gov This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields. bachem.comnih.gov This EDCI/HOBt protocol is widely applied for coupling 2-aminothiazole-based carboxylic acids with various amines to produce target amides. nih.gov

Table 2: Amide Bond Formation Using Coupling Reagents This table presents examples from related 2-aminothiazole (B372263) systems.

| Carboxylic Acid | Amine | Coupling Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivative | Mono-substituted carboxylic acids | EDCI | Target Amides | nih.govmdpi.com |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.) | Amide product | nih.gov |

| Carboxylic acid 1a | N-cyclopropyl-2-aminothiazole 1b | HATU, DIPEA | Amide product 1 | rsc.org |

N-Boc Group Deprotection and Subsequent Amine Reactivity

The N-Boc group serves as a crucial protecting group for the 2-amino functionality, allowing for selective reactions at the carboxylic acid. Its removal unmasks the amine, opening up a new set of possible chemical transformations.

The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. highfine.commasterorganicchemistry.com This acid-lability is the cornerstone of its use as a protecting group. acsgcipr.org The standard method for deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane, methanol (B129727), or ethyl acetate. masterorganicchemistry.comnih.govfishersci.co.uk

The mechanism of deprotection begins with the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which typically decomposes to isobutene and carbon dioxide. masterorganicchemistry.com The reaction is generally fast and occurs at or below room temperature. fishersci.co.uk

Selective removal is a key consideration, especially when other acid-sensitive functional groups, such as tert-butyl esters, are present in the molecule. acsgcipr.orgresearchgate.net By carefully controlling the acid concentration, solvent, temperature, and reaction time, the Boc group can often be removed selectively. reddit.com For instance, 4M HCl in dioxane is a common reagent for this purpose. reddit.com While TFA in DCM is also effective, it can sometimes lead to cleavage of highly sensitive ester bonds if reaction times are not carefully monitored. researchgate.net

Table 3: Common Conditions for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, 0°C to RT, 0.5-3h | Very effective; potential for side reactions with other acid-sensitive groups. | masterorganicchemistry.comnih.govfishersci.co.uk |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M solution, RT, 1-4h | Widely used, often provides good selectivity. | reddit.com |

| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) | Saturated solution, RT | Can be milder and selective, but may require longer reaction times. | researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT, overnight | A milder Lewis acid alternative to strong protic acids. | fishersci.co.uk |

Once deprotected, the free 2-aminothiazole moiety can act as a nucleophile, enabling a variety of derivatization strategies at the C2 position. The nucleophilicity of the exocyclic amino group is somewhat reduced due to conjugation with the thiazole ring, but it readily participates in several important chemical reactions. researchgate.net

Common transformations include acylation and sulfonylation. Reacting the free amine with acyl chlorides or anhydrides yields the corresponding N-acyl-2-aminothiazole derivatives. plos.orgresearchgate.net Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions are fundamental in medicinal chemistry for probing the structural requirements of biological targets.

Furthermore, the 2-amino group reacts with electrophiles such as isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov These functional groups are prevalent in many pharmacologically active molecules. The ability to first derivatize the C4-carboxylic acid and then, after deprotection, modify the C2-amino group makes this compound a highly valuable and flexible scaffold for constructing complex molecules. semanticscholar.org

Formation of Imine and Amide Derivatives

The presence of both a protected primary amine and a carboxylic acid on the this compound scaffold allows for the synthesis of various derivatives, most notably amides, which are of significant interest in medicinal chemistry.

Amide Derivatives: The carboxylic acid at the C4 position is a key handle for forming amide bonds. This transformation typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine. Standard coupling reagents are effective, but conditions may need to be optimized for challenging substrates, such as sterically hindered or electron-deficient amines.

One established protocol for amide coupling with electron-deficient amines, such as 2-aminothiazoles, involves the in situ formation of an acyl fluoride from the carboxylic acid, which then reacts with the amine at elevated temperatures. This method has proven effective where standard methods like those using HATU or EDC/HOBt may yield unsatisfactory results. rsc.org For instance, the coupling of a carboxylic acid with N-cyclopropyl-2-aminothiazole, an electron-deficient amine, was successfully improved using a protocol based on acyl fluoride formation. rsc.org

Another approach involves the initial protection of the 2-amino group with a Boc group, activation of the carboxylic acid, and subsequent coupling with anilines to yield the desired carboxamides. semanticscholar.org This strategy prevents the amino group from interfering with the amide bond formation.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU | Similar to phosphonium salts, these reagents form highly reactive activated esters. luxembourg-bio.com |

Imine Derivatives: While the carboxylic acid group is central to amide formation, the 2-amino group (after removal of the Boc protecting group) is the site for imine (Schiff base) formation. The synthesis of imines involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comyoutube.com This reaction is typically reversible and is often catalyzed by acid. Water is eliminated during the reaction, and its removal can drive the equilibrium toward the imine product. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of an imine. youtube.com

Thiazole Ring Modifications and Substitutions

The thiazole ring itself is a target for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties.

Functionalization at Positions 4 and 5 of the Thiazole Ring

The C4 and C5 positions of the thiazole ring are amenable to substitution, which can significantly influence the biological activity and physicochemical properties of the resulting compounds. The starting compound already possesses a carboxylic acid at the C4 position, which serves as a primary point for derivatization.

Further functionalization can be achieved through various synthetic strategies. For example, a facile synthetic protocol has been developed to create C4/C5 P-bifunctional 1,3-thiazole-based compounds through the selective lithiation of the thiazole ring, followed by reaction with electrophiles. researchgate.net This demonstrates that the thiazole protons can be abstracted to form organometallic intermediates, which can then be used to install a wide range of functional groups.

Reviews of synthetic strategies highlight numerous methods for accessing 2-aminothiazole derivatives with diverse aryl or alkyl substituents at the C4 and C5 positions. semanticscholar.org These methods often involve building the thiazole ring from appropriately substituted precursors, a common strategy known as the Hantzsch thiazole synthesis.

Generation of Bromoacetamido Analogues

Building upon the core structure, acetamido side chains can be introduced at the 2-amino position (following Boc deprotection). These side chains can be further functionalized, for instance, by halogenation to produce bromoacetamido or chloroacetamido analogues. These halogenated analogues are often used as reactive intermediates or as pharmacophores themselves.

A synthetic route analogous to this process has been described for a similar compound, 2-amino-thiazole-5-carboxylic acid phenylamide. In this scheme, the 2-amino group is reacted with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to yield the corresponding 2-(2-chloroacetamido)thiazole derivative. semanticscholar.org This intermediate can then react with various nucleophiles. A similar strategy using bromoacetyl chloride or bromoacetyl bromide would yield the desired bromoacetamido analogue.

Table 2: Synthesis of Haloacetamido Analogues

| Step | Reagents | Purpose |

|---|---|---|

| 1. Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | Removal of the Boc protecting group from the 2-amino position. |

Strategies for Modifying Compound Reactivity and Stability

Modifying the reactivity and stability of this compound and its derivatives is crucial for optimizing their performance in various applications, including as potential therapeutic agents.

One key strategy is the use of protecting groups, exemplified by the Boc group on the 2-amino function of the parent compound. This group deactivates the amine's nucleophilicity, allowing for selective reactions at other sites, such as the C4-carboxylic acid. semanticscholar.org Its facile removal under acidic conditions restores the amine's reactivity for subsequent derivatization.

Isosteric replacement is another powerful strategy. For example, replacing the sulfur atom of the thiazole ring with an oxygen atom to form an oxazole (B20620) can significantly alter physicochemical properties. Studies have shown that oxazole derivatives exhibit increased hydrophilicity and water solubility compared to their thiazole isosteres, which can improve pharmacokinetic profiles. mdpi.com

Furthermore, the introduction of different substituents on aryl rings attached to the thiazole core can modulate electronic properties and, consequently, biological activity. Structure-activity relationship (SAR) analyses have revealed that the presence of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can be beneficial for activity, highlighting the importance of tuning the electronic nature of the molecule. nih.gov These modifications influence how the molecule interacts with biological targets and can also affect its metabolic stability.

Spectroscopic Characterization and Computational Investigations of 2 Boc Aminothiazole 4 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 2-Boc-aminothiazole-4-carboxylic acid. Each technique provides unique information about the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The tert-butyl group (Boc) protons typically appear as a sharp singlet around 1.5 ppm due to their equivalence. The single proton on the thiazole (B1198619) ring (H-5) would resonate as a singlet further downfield, generally in the 7.0-8.0 ppm region. The acidic proton of the carboxylic acid is highly deshielded and characteristically appears as a broad singlet in the 10-12 ppm range. libretexts.org The amide proton (N-H) signal is also a broad singlet, with a chemical shift that can vary.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a typical chemical shift in the 160-180 ppm range. libretexts.org The carbonyl carbon of the Boc protecting group appears slightly upfield from this, around 150-155 ppm. The quaternary and methyl carbons of the Boc group are found at approximately 80-85 ppm and 28 ppm, respectively. The three carbons of the thiazole ring have distinct chemical shifts; based on similar structures, the C2 carbon (bonded to the amino group) is expected around 160-170 ppm, the C4 carbon (bonded to the carboxylic acid) around 140-150 ppm, and the C5 carbon around 110-120 ppm. plos.orgasianpubs.org

Expected NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| Boc -C (CH₃)₃ | - | ~80-85 |

| Boc -C=O | - | ~150-155 |

| -COOH | ~10-12 (br s, 1H) | ~160-170 |

| Thiazole H-5 | ~7.0-8.0 (s, 1H) | ~110-120 |

| Thiazole C2 | - | ~160-170 |

| Thiazole C4 | - | ~140-150 |

| Amide N-H | Variable (br s, 1H) | - |

s = singlet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. The carboxylic acid O-H bond exhibits a very broad and strong absorption in the 2500-3300 cm⁻¹ region. libretexts.org The N-H stretch of the Boc-protected amine is typically observed as a sharper peak around 3200-3400 cm⁻¹. The spectrum is also characterized by two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, typically around 1700-1720 cm⁻¹, and another for the Boc carbamate (B1207046), often found at a slightly higher frequency, around 1700-1730 cm⁻¹. plos.org The C=N and C=C stretching vibrations of the thiazole ring appear in the 1500-1650 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700-1720 |

| Amide (Boc) | N-H stretch | ~3200-3400 |

| Carbamate (Boc) | C=O stretch | ~1700-1730 |

| Thiazole Ring | C=N / C=C stretch | ~1500-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₁₂N₂O₄S, corresponding to a molecular weight of approximately 244.27 g/mol . nih.govoakwoodchemical.com High-resolution mass spectrometry (HRMS) can confirm the exact mass and, consequently, the molecular formula.

Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 245.06 or the deprotonated molecule [M-H]⁻ at m/z 243.04. The fragmentation pattern can also provide structural information. Common fragmentation pathways would include the loss of the tert-butyl group or isobutylene (B52900) (56 Da), the loss of the entire Boc group (101 Da), and the decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid moiety.

Expected Mass Spectrometry Data

| Species | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | ~245.06 |

| [M-H]⁻ | Deprotonated Molecule | ~243.04 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | ~189.02 |

| [M-CO₂-H]⁻ | Loss of carbon dioxide | ~199.07 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of related thiazole carboxylic acid structures reveals common structural motifs. researchgate.netnih.gov

A crystal structure of this compound would be expected to feature intermolecular hydrogen bonding. A common and highly stable arrangement involves the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two molecules. researchgate.net Additional hydrogen bonds could form between the amide N-H group and the carboxylic carbonyl oxygen or the thiazole nitrogen atom of a neighboring molecule, creating a more extensive supramolecular network. This analysis would precisely define bond lengths, bond angles, and the planarity of the thiazole ring, as well as the conformation of the flexible Boc and carboxylic acid substituents relative to the ring.

Computational Chemistry for Conformational and Reactivity Analysis

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict various properties. nih.govbohrium.com

These calculations can determine the molecule's lowest energy (optimized) geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. DFT is also used to predict vibrational frequencies, which aids in the assignment of experimental IR spectra. bohrium.com

Furthermore, DFT provides crucial information about the electronic properties of the molecule through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netasianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govasianpubs.org DFT calculations can also map the molecular electrostatic potential (MEP) onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Studies on the parent compound, 2-aminothiazole-4-carboxylic acid, have used DFT to identify and determine the relative stabilities of different conformers, particularly concerning the orientation of the carboxylic acid group. bohrium.com

Information Derivable from DFT Calculations

| Parameter | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |

| Vibrational Frequencies | Correlates with and aids in the assignment of IR spectra. |

| HOMO/LUMO Energies | Provides insight into electronic transitions and chemical reactivity. |

| HOMO-LUMO Gap | Indicates molecular stability and susceptibility to chemical reaction. |

| Molecular Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites of interaction. |

| Relative Conformer Energies | Determines the most stable arrangement of flexible parts of the molecule. |

Molecular Dynamics Simulations for Binding Mechanism Insights

Molecular Dynamics (MD) simulations serve as a powerful computational tool to elucidate the dynamic interactions between ligands and their protein targets at an atomic level. plos.orgmdpi.com These simulations provide crucial insights into the stability of protein-ligand complexes and the specific forces that govern the binding mechanism. For derivatives of the 2-aminothiazole (B372263) scaffold, MD simulations have been instrumental in understanding their inhibitory action against various protein targets, particularly kinases.

In studies investigating 2-aminothiazole inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5), a combination of molecular docking, MD simulations, and binding free energy analysis has been employed to reveal the nuances of their binding affinities. nih.gov The results from these simulations indicate that the stability of the inhibitor-protein complex is maintained by a network of hydrogen bonds and hydrophobic interactions with adjacent residues. nih.gov For instance, hydrogen bonds with the residue Cys83 have been shown to be favorable for inhibitor binding. nih.gov

The primary forces driving the binding affinity are often van der Waals interactions. mdpi.comnih.gov In the case of CDK5 inhibitors, van der Waals contact with Ile10 plays a dominant role in the binding free energy and is a key determinant in differentiating the bioactivity among a series of inhibitors. nih.gov The binding free energies calculated using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have shown strong consistency with experimental results, validating the predictive power of these computational models. nih.gov Furthermore, MD simulations can identify the role of flexible protein regions, such as the ZA-loop and BC-loop in bromodomains, which significantly contribute to the binding selectivity of inhibitors. mdpi.com

Table 1: Summary of MD Simulation Findings for 2-Aminothiazole Inhibitors with CDK5

| Interaction Type | Key Amino Acid Residues | Role in Binding Mechanism | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bonding | Cys83 | Favors and stabilizes inhibitor binding. nih.gov | MD Simulation Trajectory Analysis |

| Van der Waals Interactions | Ile10 | Dominant force in binding free energy; crucial for distinguishing inhibitor bioactivity. nih.gov | MM-PBSA Free Energy Calculation |

| Hydrophobic Interactions | General pocket residues | Contributes to overall complex stability and binding affinity. nih.gov | MD Simulation Trajectory Analysis |

Molecular Modeling of Protein-Ligand Interactions

Molecular modeling techniques, particularly molecular docking, are fundamental in predicting how a ligand like this compound or its derivatives will bind to a protein's active site. These models provide a static snapshot of the most probable binding pose and are governed by intermolecular forces including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Studies on various thiazole derivatives demonstrate their ability to form specific and stable interactions within protein binding pockets. For example, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, modeling of 2-anilino-4-(thiazol-5-yl)-pyrimidines revealed that key amino acid residues mediate the ligand-protein interactions. In silico mutations of residues such as Gln85, Lys89, and Asp145 in CDK2 confirmed their strong tendency to form hydrogen bonds and van der Waals interactions with the inhibitor, which is crucial for selective binding. researchgate.net

The fundamental chemistry of these interactions is supported by crystallographic studies of molecular co-crystals involving 2-aminothiazole derivatives and various carboxylic acids. nih.gov These studies consistently show similar hydrogen-bonding patterns, with a dominant interaction being an R(2)(2)(8) graph set dimer association, where the carboxylate groups interact with the amine and heterocyclic nitrogen sites. nih.gov This recurring structural motif underscores the predictable nature of the hydrogen bonding capabilities of the aminothiazole-carboxylate framework, which is leveraged in forming stable complexes with protein targets.

Table 2: Key Intermolecular Forces in Protein-Ligand Interactions

| Force | Description | Example in Thiazole Derivatives |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interaction between the thiazole nitrogen/amino group and protein residues like Cys83 or Gln85. nih.govresearchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes significantly to the binding energy with residues such as Ile10. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The thiazole ring and Boc-group interacting with nonpolar pockets in the protein active site. nih.gov |

Conformational Analysis and Photo-induced Transformations

The conformational landscape of a molecule dictates its physical and chemical properties. For 2-aminothiazole-4-carboxylic acid (ACA), the parent compound of the titular molecule, conformational analysis has been performed using matrix-isolation FTIR spectroscopy combined with Density Functional Theory (DFT) calculations. bohrium.com This research identified 18 stable isomers, with the three most stable conformers being predominantly present after deposition in argon and nitrogen matrices. bohrium.com

These conformers, designated ACA1, ACA2, and ACA3, differ primarily in the spatial arrangement of the carboxylic acid group. ACA1, the most abundant conformer at 69.5%, possesses a trans conformation of the COOH group. In contrast, ACA2 (18.2%) and ACA3 (12.2%) both feature a cis conformation. bohrium.com

These conformers are not static; they can be interconverted through photo-induced transformations. bohrium.com Irradiation of the ACA1 conformer with light at a wavelength of 285 nm induces a rotation of the OH group around the C–O bond, leading to an increase in the population of the ACA2 conformer. bohrium.com This process is reversible; subsequent irradiation at 296 nm triggers the reverse photo-rotamerization, recovering the initial ACA1 isomer. bohrium.com Additionally, near-infrared (NIR) irradiation can also induce rotamerization within the carboxylic group, altering the populations of the trans (ACA1) and cis (ACA2) forms. bohrium.com These findings highlight the molecule's sensitivity to electromagnetic radiation and its ability to exist in distinct, interconvertible shapes.

Table 3: Conformational and Phototransformation Data for 2-Aminothiazole-4-carboxylic Acid (ACA)

| Conformer | COOH Conformation | Calculated Abundance | Photo-induced Transformation |

|---|---|---|---|

| ACA1 | trans | 69.5% | Irradiation at 285 nm converts ACA1 to ACA2. bohrium.com |

| ACA2 | cis | 18.2% | Irradiation at 296 nm converts ACA2 back to ACA1. bohrium.com |

| ACA3 | cis | 12.2% | N/A |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold in Bioactive Molecule Synthesis

The 2-aminothiazole (B372263) core, for which 2-Boc-aminothiazole-4-carboxylic acid is a key protected intermediate, is recognized as a privileged structure in medicinal chemistry. nih.gov This designation stems from the scaffold's ability to interact with multiple biological targets, leading to the development of high-affinity ligands for a variety of proteins. nih.gov

This compound is instrumental in the synthesis of lead compounds aimed at various pharmaceutical targets. The 2-aminothiazole-4-carboxylate scaffold is a promising template for discovering new classes of therapeutic agents. plos.org By modifying this core structure, researchers have developed potent compounds with significant biological activity. For instance, derivatives have been identified with excellent activity against Mycobacterium tuberculosis H37Rv. plos.org One such derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) against the bacterium. plos.org These findings underscore the value of the 2-aminothiazole-4-carboxylate framework in generating novel lead compounds for challenging diseases. plos.org

| Compound | Substituent at Position 5 | MIC (µg/ml) | MIC (µM) | Reference |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl (B1604629) | 0.06 | 0.24 | plos.org |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | Methyl | 16 | 93 | plos.org |

| 2-amino-5-methylthiazole-4-carboxylic acid | Methyl | 0.06 | 0.35 | plos.org |

| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 3-chlorophenyl | 32 | 125 | plos.org |

The Boc (tert-butoxycarbonyl) protecting group on the amine function of this compound makes it an ideal intermediate for peptide synthesis and the creation of peptidomimetics. nih.gov The Boc group allows for controlled, stepwise coupling reactions with amino acids or other amine-containing molecules. This process involves coupling the carboxylic acid end of the molecule with an amine, followed by the deprotection of the Boc group to reveal a new amine, which can then be coupled with another carboxylic acid. nih.gov This strategy has been employed in the synthesis of amino acid-derived thiazole (B1198619) peptidomimetic analogues, which are used to study complex biological targets like P-glycoprotein. nih.gov

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse compounds for high-throughput screening. nih.gov The 2-aminothiazole scaffold, accessible from precursors like this compound, is well-suited for this approach. nih.gov Its structure allows for modifications at multiple positions, enabling the creation of extensive small molecule libraries. nih.govnih.gov Automated synthesis platforms have been used for the solution-phase preparation of 2-aminothiazole combinatorial libraries, yielding compounds in good yields and high purity without the need for further purification. nih.gov This facilitates the efficient exploration of chemical space around the thiazole core to identify novel bioactive agents. researchgate.net

Antimicrobial Agent Development

Derivatives of 2-aminothiazole are a significant class of compounds investigated for their antimicrobial properties. nih.govmdpi.com The core structure is present in various synthetic molecules with notable antibacterial and antifungal activity. nih.govresearchgate.net The versatility of the 2-aminothiazole scaffold allows for the design and synthesis of compounds targeting specific microbial pathways or resistance mechanisms. nih.gov

A critical application of 2-aminothiazole-4-carboxylic acid derivatives is in combating antibiotic resistance, specifically by inhibiting metallo-β-lactamases (MBLs). nih.gov MBLs are zinc-dependent enzymes that can hydrolyze a broad range of β-lactam antibiotics, including carbapenems, rendering them ineffective and posing a major public health threat. nih.gov Currently, there are no clinically approved MBL inhibitors. nih.gov

Researchers have successfully developed 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum inhibitors targeting B1, B2, and B3 subclass MBLs. nih.gov Several of these synthesized compounds showed potent activity against these enzymes. When used in combination with the carbapenem (B1253116) antibiotic Meropenem (B701), these AtCs were able to restore its effectiveness against MBL-producing bacterial isolates. nih.gov

| MBL Enzyme | IC50 (µM) | Reference |

|---|---|---|

| NDM-1 (B1) | 0.087 | nih.gov |

| VIM-2 (B1) | 0.038 | nih.gov |

| IMP-1 (B1) | 0.14 | nih.gov |

| CphA (B2) | 0.29 | nih.gov |

| L1 (B3) | 0.12 | nih.gov |

The design strategy for these potent MBL inhibitors was based on mimicking the binding features of carbapenem hydrolysates. nih.gov Although the active sites of different MBLs can vary, they share a common catalytic mechanism with carbapenems, which results in the formation of similar hydrolyzed products. nih.gov The 2-aminothiazole-4-carboxylic acid scaffold was developed to replicate the key anchor pharmacophore features of these hydrolysates. nih.gov Crystallographic analysis confirmed that these inhibitors share a common binding mode across B1, B2, and B3 MBLs, which closely resembles the binding observed in MBL-carbapenem product complexes. nih.gov This mimicry allows the AtCs to effectively occupy the active site and inhibit the enzyme, providing a promising structural basis for developing new drugs to combat MBL-mediated antimicrobial resistance. nih.gov

Inhibitors of Metallo-β-lactamases (MBLs)

Synergistic Efficacy with Existing Antibiotics (e.g., Meropenem)

Derivatives of 2-aminothiazole-4-carboxylic acid have demonstrated significant potential in overcoming antibiotic resistance through synergistic action with existing antibiotics. Research has shown that these compounds can restore the activity of carbapenems, such as Meropenem, against bacteria that produce metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections. nih.gov

In preclinical studies, certain 2-aminothiazole-4-carboxylic acids (AtCs) have been shown to work in concert with Meropenem to combat MBL-producing bacterial isolates. nih.gov This synergistic relationship was observed to be effective in a murine sepsis model, indicating the potential for these compounds to enhance the efficacy of current antibiotic therapies. nih.gov The combination of an MBL inhibitor from the AtC class with an antibiotic like meropenem could provide a therapeutic option for infections caused by carbapenem-resistant bacteria. nih.govnih.govmdpi.com

Structural Basis for MBL Inhibition

The effectiveness of 2-aminothiazole-4-carboxylic acids as broad-spectrum MBL inhibitors stems from their ability to mimic the binding features of carbapenem hydrolysates within the active site of the enzyme. nih.gov Metallo-β-lactamases are zinc-dependent enzymes categorized into three subgroups: B1, B2, and B3, which differ in their active site structures and metal ion requirements. nih.govfrontiersin.org

Crystallographic analyses have provided detailed insights into the mechanism of inhibition. These studies revealed that 2-aminothiazole-4-carboxylic acid derivatives share a common binding mode across B1, B2, and B3 MBLs. nih.gov This binding resembles that of the hydrolyzed carbapenem product, effectively blocking the enzyme's active site and preventing it from inactivating β-lactam antibiotics. nih.gov The interaction involves the coordination of the inhibitor with the zinc ions in the MBL active site. researchgate.net This structural understanding is crucial for the further development of potent and selective MBL inhibitors to combat antimicrobial resistance. nih.gov

Anti-tubercular Agents

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new agents against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. plos.orgnih.gov Research in this area has focused on modifying the naturally occurring antibiotic Thiolactomycin to create more synthetically accessible compounds with a novel mode of action. plos.orgnih.govstrath.ac.uk

Inhibition of Mycobacterium tuberculosis H37Rv

Several derivatives of 2-aminothiazole-4-carboxylate have demonstrated potent activity against the virulent laboratory strain of Mycobacterium tuberculosis, H37Rv. nih.govstrath.ac.uknih.gov One of the most effective compounds identified is methyl 2-amino-5-benzylthiazole-4-carboxylate, which exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM). plos.orgnih.gov This potency is greater than that of the natural antibiotic Thiolactomycin and the first-line anti-TB drug Isoniazid. nih.govsci-hub.box These findings highlight the potential of this chemical scaffold in the discovery of new classes of anti-tubercular drugs. plos.orgnih.gov

| Compound | Target Organism | MIC (µg/ml) | MIC (µM) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | 0.24 |

| Thiolactomycin (TLM) | M. tuberculosis H37Rv | 13 | 62.5 |

| Isoniazid (INH) | M. tuberculosis H37Rv | 0.25 | 1.8 |

Targeting β-Ketoacyl-ACP Synthase (mtFabH)

The initial design of 2-aminothiazole-4-carboxylate derivatives was aimed at inhibiting β-ketoacyl-acyl carrier protein synthase (mtFabH), an essential enzyme in the fatty acid synthesis (FAS-II) pathway of M. tuberculosis. plos.orgnih.govnih.gov This pathway is responsible for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. plos.orgnih.gov The natural product Thiolactomycin is known to target condensing enzymes in this pathway. plos.orgnih.gov

However, studies revealed a dissociation between whole-cell activity and enzyme inhibition. The most potent anti-tubercular compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, showed no activity against the mtFabH enzyme. plos.orgnih.govstrath.ac.uk This suggests that its potent activity against M. tuberculosis H37Rv is due to a different mode of action. plos.orgnih.gov Conversely, other derivatives, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, did inhibit mtFabH with an IC50 of 0.95 µg/ml, but this compound was not active against the whole cell organism. nih.govstrath.ac.ukresearchgate.net These results indicate that while the 2-aminothiazole-4-carboxylate scaffold can be modified to inhibit mtFabH, the most effective anti-tubercular agents in this series likely act on a different target. plos.orgnih.gov

| Compound | Target Enzyme | IC50 (µg/ml) | IC50 (µM) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 ± 0.05 | 2.43 ± 0.13 |

General Antimicrobial and Antiviral Properties

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various compounds with a wide range of pharmacological effects, including general antimicrobial and antiviral activities. nih.govresearchgate.netmdpi.com

Research into novel aminothiazole derivatives has demonstrated their potential as antibacterial and antiviral candidates. nih.gov For instance, certain substituted aminothiazoles have shown antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. nih.govresearchgate.net In the realm of antiviral research, one derivative bearing a 4-trifluoromethylphenyl substituent exhibited significant activity against the PR8 influenza A virus strain, with efficacy comparable to established antiviral drugs like oseltamivir and amantadine. nih.govresearchgate.net These findings underscore the versatility of the aminothiazole core structure for the development of new therapeutic agents targeting a variety of pathogens. nih.govresearchgate.net

Anti-Cancer Research and Related Therapeutic Applications

The 2-aminothiazole moiety is a key structural component in a number of compounds developed for anti-cancer therapy. mdpi.comnih.gov This scaffold is present in clinically approved drugs such as Dasatinib (B193332), a kinase inhibitor used to treat certain types of leukemia. nih.govsemanticscholar.org The versatility of the 2-aminothiazole core allows for structural modifications that can lead to potent and selective inhibition of various targets implicated in cancer progression. nih.gov

Numerous studies have focused on synthesizing and evaluating libraries of 2-aminothiazole derivatives for their anti-proliferative activity against a wide array of human cancer cell lines. nih.gov These include cancers of the breast, lung, colon, and central nervous system, among others. nih.gov For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed based on the structure of Dasatinib and have shown selective activity against human K562 leukemia cells. nih.gov Other research has demonstrated that derivatives with specific substitutions can induce apoptosis (programmed cell death) in cancer cells. For instance, one compound was found to be particularly effective against MCF-7 breast cancer cells by activating apoptosis through a mitochondrial pathway. researchgate.net The ongoing research in this area highlights the importance of the 2-aminothiazole scaffold as a valuable template for the design and discovery of new anti-cancer agents. researchgate.net

Design and Synthesis of Anti-Cancer Drug Precursors

The 2-aminothiazole framework is a fundamental component of several clinically approved and investigational anti-cancer drugs. nih.govnih.gov Researchers have extensively utilized this compound to create libraries of compounds for screening against various cancer cell lines. nih.gov For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as breast, leukemia, lung, and colon cancer. nih.govnih.gov One notable application has been in the synthesis of precursors for dasatinib, a potent anti-cancer drug. semanticscholar.org The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, a key intermediate for dasatinib, has been efficiently developed, showcasing the utility of aminothiazole carboxamides in large-scale production. semanticscholar.org

Furthermore, various 2-aminothiazole derivatives have been designed and synthesized to exhibit significant growth inhibitory effects against a range of cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). nih.gov Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for the development of more potent and selective anti-tumor agents. nih.gov

Enzyme Inhibition in Cancer Pathways

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for cancer cell growth and survival. encyclopedia.pub Derivatives of 2-aminothiazole have shown promise as inhibitors of various enzymes implicated in cancer progression. nih.gov

Glutaminase (GLS), an enzyme involved in the metabolic reprogramming of cancer cells, has been identified as a potential therapeutic target. researchgate.net Structure-activity relationship studies of aminothiazole derivatives have led to the identification of potent GLS inhibitors, which could be beneficial in treating cancers that are dependent on glutamine metabolism, such as triple-negative breast cancer. researchgate.net

The 2-aminothiazole scaffold has also been incorporated into inhibitors of other key enzymes in cancer pathways, including:

PI3K/mTOR: Alpelisib, a PI3K inhibitor containing the 2-aminothiazole core, has been approved for the treatment of breast cancer. nih.govnih.gov

Kinases: Derivatives have been developed as inhibitors of various kinases such as EGFR, VGFER, Akt, ALK, and Src/Abl kinases, which are often dysregulated in cancer. nih.gov

Other Enzymes: Research has also explored 2-aminothiazole derivatives as inhibitors of histone deacetylases (HDACs), topoisomerases, and carbonic anhydrases, all of which play roles in cancer development and progression. nih.gov

Other Biological Activities and Research Areas

The versatility of the this compound scaffold extends beyond oncology into other areas of therapeutic and agricultural research.

Glycogen Phosphorylase Inhibition in Diabetes Research

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. beilstein-journals.orgnih.govnih.gov 2-Aminothiazole-4-carboxylic acid has been used as a reagent in the preparation of compounds that inhibit glycogen phosphorylase. Research has shown that derivatives of 2-aminothiazole can effectively inhibit GP, potentially leading to new treatments for managing hyperglycemia. plos.orgmdpi.com

Studies on Enzyme Inhibition and Protein Interactions

The 2-aminothiazole scaffold has been investigated for its ability to inhibit a variety of other enzymes and interact with different proteins.

Metallo-β-lactamases (MBLs): 2-Aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Neuronal Nitric Oxide Synthase (nNOS): A 2-aminothiazole-based inhibitor of nNOS was synthesized, although it was found to be less potent than its aminopyridine counterpart. beilstein-journals.orgbeilstein-journals.org

Metabolic Enzymes: Derivatives of 2-aminothiazole have been shown to inhibit carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase and butyrylcholinesterase. nih.gov

Agricultural Chemical Development (e.g., Pesticides, Herbicides)

The biological activity of 2-aminothiazole derivatives has also been harnessed in the development of agricultural chemicals. Carboxylic acids and their derivatives have a long history of use in the development of herbicides. nih.gov

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their fungicidal and antiviral activities. researchgate.net Some of these compounds exhibited good fungicidal activity against a range of fungi and also showed promising activity against the tobacco mosaic virus (TMV). researchgate.net Additionally, α-amino phosphonate derivatives containing a thiazole moiety have been synthesized and shown to possess moderate herbicidal activities against certain dicotyledonous and monocotyledonous plants. researchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituents on Biological Activity

The biological profile of 2-aminothiazole-4-carboxylic acid derivatives can be significantly modulated by the nature and position of various functional groups on the thiazole (B1198619) ring.

The substitution pattern on the thiazole core is a critical factor governing the biological activity of this class of compounds. Research has demonstrated that modifications at the C4, C5, and N-2 positions can lead to substantial changes in potency and selectivity.

In the context of anti-tuberculosis agents, the central thiazole moiety and a 2-pyridyl substituent at the C-4 position have been identified as being intolerant to modification, suggesting their essential role in the compound's mechanism of action. nih.gov Conversely, the N-2 position of the aminothiazole demonstrates considerable flexibility, allowing for the introduction of various substituents to optimize activity. nih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to improve antitubercular activity by more than 128-fold. nih.gov

For anticancer applications, SAR studies have revealed that aromatic substitutions at the 2-amino group tend to enhance antitumor activity more effectively than aliphatic substitutions. nih.gov The presence of electron-withdrawing groups, such as nitro (NO2), or electron-donating groups, like methoxy (B1213986) (OMe), on a benzene (B151609) ring attached to the thiazole can be beneficial for activity. nih.gov Furthermore, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core has been observed to decrease cytotoxic potency. nih.gov A benzyl (B1604629) group at the 5-position, however, has been associated with high activity against Mycobacterium tuberculosis. plos.org

| Position on Thiazole Ring | Substituent/Modification | Impact on Biological Activity | Therapeutic Area |

|---|---|---|---|

| C4 | 2-Pyridyl group | Intolerant to modification, crucial for potency. nih.gov | Anti-tuberculosis |

| N-2 | Substituted benzoyl groups | High flexibility, allows for significant improvement in activity. nih.gov | Anti-tuberculosis |

| 2-Amino group | Aromatic substitution | Generally improves antitumor activity more than aliphatic substitution. nih.gov | Anticancer |

| C4 or C5 | Methyl group | Decreases cytotoxic potency. nih.gov | Anticancer |

| C5 | Benzyl group | Associated with high activity. plos.org | Anti-tuberculosis |

The choice between the carboxylic acid and its corresponding ester form at the C4 position can have a profound and sometimes unpredictable impact on the bioactivity of 2-aminothiazole (B372263) derivatives. This is often attributed to differences in physicochemical properties, such as polarity and membrane permeability, which in turn affect the compound's ability to reach its biological target. plos.org

In the development of anticancer agents, the ethyl ester form is frequently utilized, as seen in the evaluation of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives for their antitumor activity. nih.gov However, it is important to note that while esters may exhibit favorable cell permeability, they can be subject to hydrolysis by intracellular esterases, which can either be a mechanism of activation or deactivation depending on the specific compound and its target.

| Derivative (Substituent at C5) | Form with Higher Activity | Observed Bioactivity |

|---|---|---|

| Benzyl | Methyl Ester | Active against M. tuberculosis. plos.org |

| Benzyl | Carboxylic Acid | Inactive against M. tuberculosis. plos.org |

| m-Cl Phenyl | Methyl Ester | Inactive against M. tuberculosis. plos.org |

| m-Cl Phenyl | Carboxylic Acid | Active against M. tuberculosis. plos.org |

Molecular Modeling in SAR Elucidation

Molecular modeling techniques have become an indispensable tool for understanding the structure-activity relationships of 2-aminothiazole-4-carboxylic acid derivatives at the atomic level. These computational approaches provide insights into how these molecules interact with their biological targets, thereby guiding the design of new and improved inhibitors.